molecular formula C29H21N5O2S B304542 N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide

N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide

Cat. No. B304542
M. Wt: 503.6 g/mol
InChI Key: QYHDNKBTRHFHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide, also known as ACPC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACPC belongs to a class of compounds known as cinnolines, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinases, which are enzymes that are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating various signaling pathways that lead to cell death. N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain, resulting in improved cognitive function.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research studies. N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide has also been shown to exhibit a wide range of biological activities, making it a useful tool for investigating various biochemical and physiological processes.
One of the limitations of N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide. One area of interest is the development of N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide analogs that exhibit improved potency and selectivity for specific targets. Another area of interest is the investigation of the potential use of N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide and to identify its molecular targets.

Synthesis Methods

N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 4-acetylphenylhydrazine with 3-cyano-4-(4-methylphenyl)pyridine-2-carbaldehyde to form the intermediate compound, which is then reacted with thioacetic acid to obtain the final product.

Scientific Research Applications

N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.

properties

Product Name

N-(4-acetylphenyl)-2-{[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanyl}acetamide

Molecular Formula

C29H21N5O2S

Molecular Weight

503.6 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[3-cyano-4-(4-methylphenyl)pyrido[3,2-c]cinnolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C29H21N5O2S/c1-17-7-9-20(10-8-17)26-23(15-30)29(32-27-22-5-3-4-6-24(22)33-34-28(26)27)37-16-25(36)31-21-13-11-19(12-14-21)18(2)35/h3-14H,16H2,1-2H3,(H,31,36)

InChI Key

QYHDNKBTRHFHTC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(C(=NC3=C2N=NC4=CC=CC=C43)SCC(=O)NC5=CC=C(C=C5)C(=O)C)C#N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC3=C2N=NC4=CC=CC=C43)SCC(=O)NC5=CC=C(C=C5)C(=O)C)C#N

Origin of Product

United States

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